2-hydroxy-N-[4-(trifluoromethoxy)phenyl]benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-N-[4-(trifluoromethoxy)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO3/c15-14(16,17)21-10-7-5-9(6-8-10)18-13(20)11-3-1-2-4-12(11)19/h1-8,19H,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTUBVPDEKVSHHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Established and Emerging Synthetic Routes to 2-hydroxy-N-[4-(trifluoromethoxy)phenyl]benzamide
The construction of the amide linkage is the key step in synthesizing the target molecule. This can be accomplished through classical condensation reactions or more contemporary, efficiency-focused approaches like microwave-assisted synthesis.
Conventional synthesis of this compound typically involves the coupling of 2-hydroxybenzoic acid (salicylic acid) and 4-(trifluoromethoxy)aniline (B150132). Two primary protocols are widely employed:
Acyl Chloride Method: This is a common and effective two-step approach. First, the carboxylic acid group of 2-hydroxybenzoic acid is activated by converting it into a more reactive acyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. In the second step, the resulting 2-hydroxybenzoyl chloride is reacted with 4-(trifluoromethoxy)aniline. The reaction is usually carried out in an inert solvent, such as chloroform (B151607) or dichloromethane, and in the presence of a base (e.g., triethylamine (B128534) or pyridine) to neutralize the hydrochloric acid byproduct.
Direct Condensation with Coupling Agents: This method facilitates the direct formation of the amide bond from the carboxylic acid and the amine without the need to first synthesize an acyl chloride. Reagents known as coupling agents are used to activate the carboxylic acid in situ. A widely used coupling agent for this purpose is N,N'-dicyclohexylcarbodiimide (DCC). In this procedure, 2-hydroxybenzoic acid and 4-(trifluoromethoxy)aniline are mixed in a suitable solvent, and the coupling agent is added to promote the condensation reaction, forming the desired amide and a urea (B33335) byproduct.
In recent years, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. The synthesis of salicylanilides, including this compound, can be significantly expedited using this technology. epa.gov Microwave irradiation provides rapid and uniform heating of the reaction mixture, often leading to dramatically reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. epa.gov
A one-pot synthesis can be performed by directly reacting 2-hydroxybenzoic acid and 4-(trifluoromethoxy)aniline under microwave irradiation, often in the presence of a coupling agent or a catalyst. This approach aligns with the principles of green chemistry by reducing energy consumption and potentially minimizing the use of hazardous solvents.
Table 1: Comparison of Synthetic Routes to this compound
Synthesis and Functionalization of Key Precursor Molecules
The successful synthesis of the target compound relies on the availability of its two key building blocks: 2-hydroxybenzoic acid and 4-(trifluoromethoxy)aniline.
2-Hydroxybenzoic Acid (Salicylic Acid): This is a widely available commodity chemical, produced industrially via the Kolbe-Schmitt reaction from sodium phenoxide and carbon dioxide under pressure and heat. It generally does not require separate laboratory synthesis for this application.
4-(Trifluoromethoxy)aniline: This precursor is more specialized and can be synthesized through several routes. nbinno.comnbinno.com A common industrial method involves the reduction of the corresponding nitro compound, 1-nitro-4-(trifluoromethoxy)benzene. The reduction can be achieved using various methods, including catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst) or chemical reduction with metals in acidic media (e.g., tin or iron in HCl). Other reported methods include the high-pressure ammonolysis of 4-(trifluoromethoxy)chlorobenzene and the degradation of 4-(trifluoromethoxy)benzamide. guidechem.com
Chemo-, Regio-, and Stereoselective Considerations in Reaction Design
The synthesis of this compound is a relatively straightforward coupling reaction, but certain selectivity aspects are important for an efficient process.
Chemoselectivity: The primary chemoselective challenge is to ensure the acylation occurs on the nitrogen atom of the aniline (B41778) (N-acylation) rather than on the oxygen atom of the phenolic hydroxyl group (O-acylation). The amino group (-NH₂) is generally a stronger nucleophile than the phenolic hydroxyl group (-OH). quora.com Therefore, under neutral or mildly basic conditions, the reaction overwhelmingly favors the formation of the desired amide bond. quora.com Using highly acidic conditions could protonate the amine, reducing its nucleophilicity and potentially leading to competitive O-acylation, though this is not the standard procedure for this synthesis. nih.gov
Regioselectivity: The regiochemistry of the final product is determined by the specific structures of the starting materials. The reaction connects the carbonyl carbon of 2-hydroxybenzoic acid to the amino nitrogen of 4-(trifluoromethoxy)aniline. As this involves the coupling of two distinct molecules at their most reactive sites (carboxyl and amino groups), the regioselectivity is inherently controlled by the synthetic design.
Stereoselectivity: The target molecule, this compound, is achiral and does not have any stereocenters. Therefore, stereoselective considerations are not applicable in its synthesis.
Derivatization Strategies for Structural Diversification of this compound
The structure of this compound can be further modified to create a library of related compounds for structure-activity relationship studies. The 2-hydroxyl group is a prime site for such derivatization.
The phenolic hydroxyl group can be readily converted into esters or ethers, which can alter the compound's physicochemical properties.
Esterification: The 2-hydroxyl group can be acylated to form an ester. This is typically achieved by reacting the parent compound with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base (such as pyridine (B92270) or triethylamine). For instance, acetylation with acetic anhydride would yield 2-(acetyloxy)-N-[4-(trifluoromethoxy)phenyl]benzamide. nih.gov This modification temporarily blocks the phenolic group, which can be useful in creating prodrugs. nih.gov
Etherification: The hydroxyl group can also be converted into an ether via alkylation. A common method is the Williamson ether synthesis, which involves first deprotonating the phenol (B47542) with a suitable base (e.g., sodium hydride or potassium carbonate) to form the more nucleophilic phenoxide ion. This is followed by reaction with an alkylating agent, such as an alkyl halide (e.g., methyl iodide or ethyl bromide), to form the corresponding ether derivative.
Table 2: Representative Derivatization Reactions of the 2-Hydroxyl Group
Compound Index
Table 3: List of Chemical Compounds
Substitution and Elaboration of the Benzamide (B126) Core
The benzamide core of this compound, specifically the salicyl moiety, offers several sites for substitution and elaboration. These modifications can be carried out on the parent salicylanilide (B1680751) or on the salicylic (B10762653) acid precursor prior to coupling with 4-(trifluoromethoxy)aniline.
Electrophilic Aromatic Substitution:
The electron-rich nature of the phenolic ring in the salicyl moiety makes it susceptible to electrophilic aromatic substitution reactions. The hydroxyl (-OH) and amide (-CONH-) groups are ortho-, para-directing activators. wikipedia.org Given that the para position to the hydroxyl group is occupied by the amide, electrophilic substitution is generally directed to the positions ortho and para to the hydroxyl group (positions 3 and 5).
Common electrophilic substitution reactions applicable to the salicylanilide core include:
Halogenation: Introduction of halogen atoms (Cl, Br, I) onto the salicylic ring can be achieved using various halogenating agents. For instance, the chlorination of salicylic acid can yield 5-chlorosalicylic acid, which can then be coupled with an aniline to produce the corresponding 5-chloro-salicylanilide. mdpi.com
Nitration: The introduction of a nitro group (-NO2) is another common transformation. The nitration of salicylic acid with a mixture of nitric and sulfuric acid can lead to the formation of nitrated derivatives. chemeurope.com It is important to note that the conditions for these reactions must be carefully controlled to avoid unwanted side reactions.
Alkylation and Acylation of the Phenolic Hydroxyl Group:
The phenolic hydroxyl group of the salicylanilide core can be readily alkylated or acylated.
Alkylation: Reaction with alkyl halides in the presence of a base can introduce alkyl groups. For example, the reaction of N-(3-bromo-phenyl)-2-hydroxy-benzamide with ethyl chloroacetate (B1199739) yields the corresponding ethyl ester. researchgate.net
Acylation: The hydroxyl group can be esterified by reaction with acylating agents such as acid anhydrides or acyl chlorides. nih.govyoutube.com A common example is the acetylation of salicylanilides. nih.gov
These reactions are summarized in the table below, with examples drawn from analogous salicylanilide systems.
| Reaction Type | Reagents and Conditions | Position of Substitution | Product Type | Reference(s) |
| Halogenation | Halogenating agent (e.g., SOCl2) | 5-position of salicylic ring | Halogenated salicylanilide | mdpi.com |
| Nitration | Nitric acid, Sulfuric acid | 3- and 5-positions of salicylic ring | Nitrated salicylanilide | chemeurope.com |
| Alkylation | Alkyl halide, Base | 2-hydroxyl group | O-alkylated salicylanilide | researchgate.net |
| Acylation | Acyl chloride or Anhydride | 2-hydroxyl group | O-acylated salicylanilide (ester) | nih.gov |
Functionalization and Isomeric Variations on the Trifluoromethoxy Phenyl Moiety
The trifluoromethoxy (-OCF3) group on the aniline-derived portion of the molecule significantly influences its chemical properties. The -OCF3 group is known for its high metabolic stability and lipophilicity. researchgate.net It is a deactivating group and directs electrophilic substitution to the meta position.
Electrophilic Aromatic Substitution on the Trifluoromethoxy Phenyl Ring:
Direct electrophilic substitution on the 4-(trifluoromethoxy)phenyl ring of the final compound is challenging due to the deactivating nature of both the amide and the trifluoromethoxy groups. Such functionalizations are more practically achieved by using a pre-functionalized aniline derivative in the initial synthesis. For example, to introduce a substituent at a position ortho to the amide linkage, one would start with a substituted 4-(trifluoromethoxy)aniline.
Isomeric Variations:
The synthesis of isomers of this compound can be achieved by using isomeric starting materials. For example, using 3-(trifluoromethoxy)aniline (B52521) or 2-(trifluoromethoxy)aniline (B52511) in the coupling reaction with salicylic acid would yield the corresponding meta- and ortho-substituted isomers. The properties and reactivity of these isomers would be influenced by the position of the trifluoromethoxy group.
The following table illustrates the potential for generating isomeric and functionalized derivatives based on the choice of aniline precursor.
| Aniline Precursor | Resulting Benzamide |
| 3-(Trifluoromethoxy)aniline | 2-hydroxy-N-[3-(trifluoromethoxy)phenyl]benzamide |
| 2-(Trifluoromethoxy)aniline | 2-hydroxy-N-[2-(trifluoromethoxy)phenyl]benzamide |
| 2-Chloro-4-(trifluoromethoxy)aniline | N-[2-chloro-4-(trifluoromethoxy)phenyl]-2-hydroxybenzamide |
| 2-Nitro-4-(trifluoromethoxy)aniline | 2-hydroxy-N-[2-nitro-4-(trifluoromethoxy)phenyl]benzamide |
Mechanistic Elucidation of Synthetic Pathways
The primary synthetic pathway to this compound involves the formation of an amide bond between salicylic acid and 4-(trifluoromethoxy)aniline. The mechanism of this reaction depends on the specific method employed.
Amide Bond Formation via Acyl Chloride:
A common and effective method for amide bond formation is the conversion of the carboxylic acid (salicylic acid) to a more reactive acyl chloride, followed by reaction with the amine (4-(trifluoromethoxy)aniline).
The mechanism proceeds in two main stages:
Formation of the Acyl Chloride: Salicylic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The lone pair of electrons on the hydroxyl group of the carboxylic acid attacks the electrophilic sulfur (or carbon) of the chlorinating agent. A series of steps involving the departure of leaving groups (e.g., SO2 and Cl-) results in the formation of the salicyl chloride. To avoid undesired reactions with the phenolic hydroxyl group, it may need to be protected prior to this step. google.com
Nucleophilic Acyl Substitution: The resulting salicyl chloride is a highly reactive electrophile. The lone pair of electrons on the nitrogen atom of 4-(trifluoromethoxy)aniline attacks the carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, expelling a chloride ion as a leaving group and forming the amide bond. A final deprotonation step, often facilitated by a mild base, yields the final product, this compound.
Amide Bond Formation using Coupling Reagents:
Alternatively, coupling reagents can be used to facilitate the direct reaction between the carboxylic acid and the amine. Reagents such as carbodiimides (e.g., DCC) or phosphonium (B103445) salts activate the carboxylic acid.
The general mechanism involving a coupling reagent is as follows:
Activation of the Carboxylic Acid: The carboxylic acid reacts with the coupling reagent to form a highly reactive activated intermediate (e.g., an O-acylisourea in the case of DCC).
Nucleophilic Attack by the Amine: The amine then acts as a nucleophile, attacking the activated carbonyl group of the intermediate.
Formation of the Amide and Byproduct: A tetrahedral intermediate is formed, which then collapses to yield the desired amide and a byproduct derived from the coupling reagent (e.g., dicyclohexylurea for DCC).
The choice of synthetic route and the specific reaction conditions can influence the yield and purity of the final product.
Mechanistic Investigations of Biological Activities in Vitro and Preclinical Molecular Studies
Enzyme Inhibition Mechanisms
The capacity of 2-hydroxy-N-phenylbenzamides to modulate the activity of various enzymes is a cornerstone of their biological profile. Research has targeted enzymes crucial for neurotransmission and microbial survival.
A significant area of investigation for 2-hydroxy-N-phenylbenzamides has been their potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), two key enzymes in the hydrolysis of the neurotransmitter acetylcholine. nih.govresearchgate.net The inhibition of these enzymes is a primary therapeutic strategy for managing Alzheimer's disease. nih.gov
Studies on a series of halogenated 2-hydroxy-N-phenylbenzamides demonstrated moderate inhibitory activity against AChE, with IC₅₀ values typically ranging from 33.1 to 85.8 µM. nih.govnih.gov Inhibition of BuChE was generally weaker, with higher IC₅₀ values. nih.govresearchgate.netnih.gov A notable finding is that the majority of these benzamide (B126) derivatives inhibit AChE more effectively than BuChE. nih.govresearchgate.netnih.gov
| Compound | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) | Reference |
|---|---|---|---|
| General range for 2-hydroxy-N-phenylbenzamides | 33.1 - 85.8 | 53.5 - 228.4 | nih.gov |
Kinetic studies have been performed to characterize the nature of cholinesterase inhibition by salicylanilide (B1680751) derivatives. These investigations revealed that the mechanism is not simple competitive inhibition. One study on a phosphorus-based ester derivative of a salicylanilide, 5-chloro-2-{[4-(trifluoromethyl)phenyl]carbamoyl}phenyl diethyl phosphite, demonstrated a mixed inhibition of both AChE and BuChE. nih.govresearchgate.net Furthermore, this derivative was found to act as a pseudo-irreversible inhibitor, indicating a more complex and potentially time-dependent interaction with the enzymes. nih.govresearchgate.net
To understand the interaction between 2-hydroxy-N-phenylbenzamide derivatives and cholinesterases at a molecular level, in silico molecular docking studies have been conducted. mdpi.comsciforum.net These computational models help to visualize the binding poses of the inhibitors within the active sites of AChE and BuChE. The studies have identified that potent inhibition is associated with the formation of specific interactions, particularly hydrogen bonds, with key amino acid residues in the enzyme's active site. mdpi.comsciforum.net Analysis of various derivatives has shown that specific ligands can achieve high inhibitory effects against AChE, while others show a preference for BuChE, justified by the different types of interactions formed. mdpi.comsciforum.netsciforum.net
The antimycobacterial properties of salicylanilides have prompted investigations into their effects on essential mycobacterial enzymes, which are potential targets for new tuberculosis therapies.
Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is a critical enzyme in the biosynthesis of the mycobacterial cell wall and a validated target for several classes of antitubercular agents, such as benzothiazinones and dinitrobenzamides. sci-hub.stbham.ac.uknih.gov However, a review of the available scientific literature did not yield specific studies detailing the direct inhibition of DprE1 by 2-hydroxy-N-[4-(trifluoromethoxy)phenyl]benzamide or the broader class of salicylanilides.
Methionine aminopeptidase (B13392206) (MetAP) is an essential enzyme required for protein N-terminal processing in bacteria, making it a promising drug target. nih.govnih.gov Research has shown that salicylanilide derivatives act as moderate inhibitors of both mycobacterial and human methionine aminopeptidase. nih.gov In a study of nineteen different salicylanilide derivatives, the most potent inhibitor of mycobacterial MetAP was found to be 4-bromo-2-[4-(trifluoromethyl)phenylcarbamoyl]phenyl pyrazine-2-carboxylate, which achieved 41% inhibition at a concentration of 10 μmol/L and demonstrated the highest selectivity. nih.govjohnshopkins.edu This suggests that the core salicylanilide structure, particularly with trifluoromethylphenyl substitution, is a viable scaffold for targeting this enzyme.
Isocitrate lyase (ICL) is a key enzyme in the glyoxylate (B1226380) shunt, a metabolic pathway essential for the survival of Mycobacterium tuberculosis during the persistent, latent phase of infection. nih.govmdpi.com As this enzyme is absent in humans, it is considered an attractive target for new antitubercular drugs. westminster.ac.uk Salicylanilide derivatives have been evaluated for their ability to inhibit ICL. nih.govjohnshopkins.edu Specifically, 5-chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide was found to cause 59% inhibition of ICL at a concentration of 100 μmol/L. nih.govjohnshopkins.edu Another derivative, (S)-4-bromo-2-[4-(trifluoromethyl)phenylcarbamoyl]phenyl 2-acetamido-3-phenylpropanoate, produced 22% inhibition at 10 μmol/L, a rate comparable to the known ICL inhibitor 3-nitropropionic acid. nih.govjohnshopkins.edu However, not all salicylanilide derivatives are effective, as one study noted that ICL showed high resistance to salicylanilide diethyl phosphates, indicating that the nature of the derivative is critical for activity. nih.gov
| Enzyme | Compound | Inhibition Data | Reference |
|---|---|---|---|
| Methionine Aminopeptidase | 4-Bromo-2-[4-(trifluoromethyl)phenylcarbamoyl]phenyl pyrazine-2-carboxylate | 41% inhibition at 10 µmol/L | nih.gov |
| Isocitrate Lyase | 5-Chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide | 59% inhibition at 100 µmol/L | nih.govjohnshopkins.edu |
| Isocitrate Lyase | (S)-4-Bromo-2-[4-(trifluoromethyl)phenylcarbamoyl]phenyl 2-acetamido-3-phenylpropanoate | 22% inhibition at 10 µmol/L | nih.govjohnshopkins.edu |
Carbonic anhydrases (CAs) are ubiquitous enzymes involved in numerous physiological processes, and their inhibition has therapeutic applications. nih.govplos.org While various classes of compounds, such as sulfonamides and phenols, are known CA inhibitors, nih.govplos.org specific literature detailing the direct inhibitory activity of this compound or the salicylanilide class on carbonic anhydrase isoforms was not identified in the reviewed sources. Although salicylic (B10762653) acid itself has been studied in relation to CAs, the mechanism for the complete salicylanilide structure has not been elucidated. mdpi.com
Cholinesterase Inhibition: Targeting Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE).
Antimicrobial Activity Mechanisms
The antimicrobial effects of salicylanilides are attributed to a fundamental mechanism involving the disruption of cellular energy metabolism through the dissipation of the proton motive force (PMF). These compounds are classified as protonophores—lipophilic weak acids that can transport protons across biological membranes. nih.govresearchgate.net
In bacteria, the electron transport chain generates a proton gradient across the cytoplasmic membrane, creating an electrochemical potential (the PMF) that is used to drive essential processes, including ATP synthesis. Salicylanilides, due to their chemical nature, can pick up protons from the external acidic environment, diffuse across the lipid bilayer of the bacterial membrane, and release the protons into the more alkaline cytoplasm. nih.govresearchgate.net This action effectively short-circuits the natural proton gradient, leading to the uncoupling of oxidative phosphorylation. nih.gov The consequences of this PMF dissipation are a decrease in ATP production, an increase in oxygen consumption, and ultimately, inhibition of bacterial growth or cell death. researchgate.net This mechanism of membrane depolarization is a key factor in their activity against a range of microbes, including Mycobacterium tuberculosis and other pathogenic bacteria. nih.govnih.gov
Antiproliferative and Cell Cycle Modulatory Mechanisms (In Vitro Cellular Assays)
The benzamide scaffold is a core structure in various compounds investigated for their antiproliferative effects. Substituted 2-hydroxy-N-(arylalkyl)benzamides have been shown to possess single-digit micromolar IC50 values against several human cancer cell lines. nih.gov While specific data for this compound is not detailed, related benzimidazole (B57391) derivatives have demonstrated cytotoxic effects against both human liver cancer (HepG2) and human lung cancer (A549) cell lines. vanmedjournal.comjksus.org For instance, one novel benzimidazole derivative exhibited potent cytotoxic action against HepG2 and A549 cells with IC50 values of 15.58 µM and 15.80 µM, respectively. jksus.org Another study on fluorinated aminophenylhydrazines found a derivative with an exceptionally low IC50 value of 0.64 μM on the A549 cell line. nih.gov This highlights the potential of halogenated phenyl-containing structures to confer potent anticancer activity.
Table 4: In Vitro Antiproliferative Activity of Related Compounds
| Compound Class | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Benzimidazole derivative (se-182) | HepG2 | 15.58 | jksus.org |
| Benzimidazole derivative (se-182) | A549 | 15.80 | jksus.org |
N-substituted benzamides have been shown to induce apoptosis in cancer cells through the mitochondrial pathway. nih.gov This process involves the release of cytochrome c into the cytosol, which in turn activates caspase-9, an initiator caspase in the apoptotic cascade. nih.gov The induction of apoptosis is further confirmed by the activation of downstream caspases and the cleavage of poly-(ADP-ribose)polymerase (PARP). nih.gov Overexpression of the anti-apoptotic protein Bcl-2 has been shown to inhibit this benzamide-induced apoptosis. nih.gov
In addition to triggering apoptosis, these compounds can induce a cell cycle block, typically at the G2/M phase. nih.gov This cell cycle arrest appears to be an event that occurs prior to the onset of apoptosis and is not dependent on caspase activity. nih.gov Studies with various substituted 2-hydroxy-N-(arylalkyl)benzamides confirm that they reduce cancer cell proliferation by inducing apoptosis in a dose-dependent manner. nih.gov
Benzamide-linked small molecules have been identified as potent modulators of key inflammatory and cell survival pathways. A novel benzamide derivative, Cf-02, was found to suppress the NF-κB/NLRP3 inflammasome axis. nih.govresearchgate.net This compound targets both the priming and activation signals of the inflammasome, leading to reduced secretion of pro-inflammatory cytokines like IL-1β. nih.govresearchgate.net The NF-κB pathway is a critical regulator of inflammation, and its inhibition is a key therapeutic strategy.
The role of the p53 tumor suppressor protein in benzamide-induced apoptosis appears to be cell-type dependent. While some N-substituted benzamides can cause an up-regulation of p53, apoptosis can also be induced in p53-deficient cell lines. nih.gov This suggests that p53 is not essential for the apoptotic pathway activated by these compounds. nih.gov However, in other contexts, related compounds have been shown to increase p53 levels, indicating that this pathway can be a target. nih.gov
Receptor Binding and Modulation
Extensive searches of scientific literature and databases did not yield specific studies on the receptor binding and modulation properties of this compound. Consequently, there is no available data to present regarding its potential interaction with receptors such as the progesterone (B1679170) receptor or others. The reference to progesterone receptor antagonism for related phosphine-boranes is noted, but no direct correlative or mechanistic studies for the compound have been publicly documented.
Therefore, a data table detailing receptor binding affinities (e.g., Ki, IC50) or functional modulation cannot be provided at this time due to the absence of relevant research findings. Further investigation would be required to determine if this compound exhibits any activity at the receptor level.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
Systematic Investigation of Structural Modifications on Bioactivity
The biological activity of 2-hydroxy-N-[4-(trifluoromethoxy)phenyl]benzamide and related salicylanilides is highly sensitive to structural modifications across its three main components: the 2-hydroxybenzamide ring (A-ring), the trifluoromethoxy phenyl moiety (B-ring), and the central amide linker.
The substitution pattern on the 2-hydroxybenzamide (salicyl) ring is a critical determinant of potency. An unsubstituted salicyl ring generally results in a complete loss of activity. nih.gov Research on various salicylanilide (B1680751) series has demonstrated that the presence of specific substituents, particularly halogens, at the C5 position can significantly enhance bioactivity. For instance, derivatives like 5-chloro-2-hydroxybenzamide have shown potent inhibitory activity. nih.govnih.gov While various halogens (F, Cl, Br, I) at the 5-position can result in potent compounds, a strong electron-withdrawing group is not the sole requirement, as demonstrated by the inactivity of the 5-nitro derivative in some studies. nih.gov This suggests a complex role for the substituent, likely involving a combination of electronic and steric factors.
| Substituent at C5 | Relative Activity | Comment |
|---|---|---|
| -H (unsubstituted) | Inactive | Highlights the necessity of substitution. |
| -Cl | Active | Commonly found in potent salicylanilides. |
| -Br | Active | Small change in potency compared to -Cl. |
| -I | Active | Small change in potency compared to -Cl. |
| -NO2 | Inactive | Indicates that strong electron-withdrawing character alone is insufficient. |
| -OCH3 | Active (Reduced) | Shows that electron-donating groups can be tolerated but may reduce potency. |
The aniline (B41778) B-ring, which in this specific compound is a 4-(trifluoromethoxy)phenyl moiety, plays a crucial role in modulating activity, primarily through its electronic properties. nih.gov A strong consensus in SAR studies of salicylanilides is that the presence of electron-withdrawing groups on the aniline ring is a primary driver of high potency. nih.govmdpi.com The trifluoromethoxy (-OCF3) group at the para-position is a potent electron-withdrawing substituent, which contributes significantly to the compound's activity. researchgate.net This group is known to increase metabolic stability and lipophilicity. researchgate.net The position of the substituent is also vital; for many salicylanilides, substitutions at the meta and para positions of the aniline ring are favorable.
The electron-withdrawing nature of the B-ring substituents is thought to influence the acidity of the amide N-H proton, which can be critical for receptor binding or the compound's mechanism of action, such as the disruption of proton gradients in microbial targets. nih.gov
The 2-hydroxyl group and the amide linker are arguably the most critical pharmacophoric elements of the salicylanilide scaffold.
2-Hydroxyl Group: The presence of a free phenolic hydroxyl group at the 2-position of the benzamide (B126) ring is considered essential for activity. Its removal consistently leads to a complete abolishment of biological effect. nih.gov This hydroxyl group is believed to be a key interaction point, potentially forming crucial hydrogen bonds with target biomolecules or participating in a proton-shuttling mechanism responsible for the compound's antimicrobial effects. nih.govmdpi.com
Amide Linker: The amide (-CONH-) linker is vital for maintaining the correct spatial orientation of the A and B rings and for its hydrogen bonding capabilities. SAR studies show very little tolerance for modification in this region. nih.govnih.gov Replacing the amide with an ester, urea (B33335), or sulfonamide linker typically results in inactive compounds. nih.gov Similarly, reversing the amide linkage (i.e., benzanilide (B160483) to anilide) also leads to a complete loss of activity. nih.gov One of the few tolerated modifications is the replacement of the carbonyl oxygen with sulfur to form a thioamide, which in some cases has led to a slight improvement in potency. nih.gov
| Linker Modification | Resulting Activity |
|---|---|
| Reverse Amide (-NHCO- to -CONH-) | Inactive |
| Ester (-COO-) | Inactive |
| Urea (-NHCONH-) | Inactive |
| Sulfonamide (-SO2NH-) | Inactive |
| Thioamide (-CSNH-) | Slightly Improved Activity |
Identification of Key Pharmacophoric Features and Bioisosteric Replacements
Based on extensive SAR studies, the key pharmacophoric model for a biologically active salicylanilide like this compound consists of:
An acidic proton donor, typically the 2-hydroxyl group.
A hydrogen bond donor/acceptor system within the central amide bridge.
An aromatic ring (the salicyl ring), often substituted with a halogen at position 5.
A second aromatic ring (the aniline ring) substituted with lipophilic, electron-withdrawing groups.
Bioisosteric replacement is a strategy used to modify a compound's properties while retaining its biological activity. For salicylanilides, this has been challenging, especially for the core scaffold. As noted, the amide linker is highly intolerant to replacement, with the thioamide being a rare exception. nih.gov Other common amide bioisosteres like triazoles, oxadiazoles, or sulfonamides have generally proven unsuccessful in this series, highlighting the linker's specific structural and electronic requirements. nih.govdrughunter.com For the substituents, a halogen at the C5 position of the salicyl ring can often be interchanged with other halogens with minimal impact on potency. nih.gov
Correlation of Physicochemical Properties (e.g., Lipophilicity Index) with Biological Activity
Physicochemical properties, particularly lipophilicity, are strongly correlated with the biological activity of salicylanilides. mdpi.comnih.gov Lipophilicity, often expressed as log P or a chromatographic index (log k), influences the compound's ability to cross biological membranes and reach its target site. mdpi.com
The trifluoromethoxy group on the aniline ring significantly increases the lipophilicity of the molecule. researchgate.net While a certain degree of lipophilicity is required for activity, excessive lipophilicity can sometimes be detrimental. mdpi.comresearchgate.net Studies on some series of salicylanilides have shown that within a set of analogs, biological activity can decrease as lipophilicity increases beyond an optimal point. mdpi.commdpi.com This suggests that a balance must be struck between being lipophilic enough to penetrate cell membranes but not so much that it leads to poor solubility, non-specific binding, or cytotoxicity.
Development and Validation of QSAR Models for Activity Prediction and Lead Optimization
QSAR studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For salicylanilides and related compounds, several 2D and 3D-QSAR models have been developed to predict activity and guide the design of new, more potent analogs. sphinxsai.comjournalmedicals.com
These models are built using a "training set" of compounds with known activities and are then validated using an external "test set." sphinxsai.com
Descriptors: The models incorporate various molecular descriptors that quantify different aspects of the chemical structure, such as electronic properties (e.g., atomic charges, dipole moment), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., log P). nih.gov
Methods: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are common in 3D-QSAR. sphinxsai.com These methods generate 3D contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character is favorable or unfavorable for activity.
Validation: The predictive power of a QSAR model is assessed using statistical metrics such as the cross-validated correlation coefficient (q²) and the predictive correlation coefficient for the test set (r²_pred). sphinxsai.com For example, 3D-QSAR models for salicylanilide benzoates as antitubercular agents have been developed with high predictive correlation coefficients (r²_pred > 0.7), indicating their robustness. sphinxsai.com
These validated models serve as powerful tools for lead optimization, allowing researchers to virtually screen new designs and prioritize the synthesis of compounds with the highest predicted activity, thereby accelerating the drug discovery process. journalmedicals.comresearchgate.net However, a known challenge for QSAR models is the prediction of "activity cliffs," where a small structural change leads to a large, unexpected drop in activity, which requires careful model development and validation. arxiv.orgox.ac.uk
Computational Chemistry and Molecular Modeling Applications
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the interactions between a ligand, such as 2-hydroxy-N-[4-(trifluoromethoxy)phenyl]benzamide, and its biological target, typically a protein.
Studies on salicylanilide (B1680751) derivatives demonstrate their ability to form stable inclusion complexes with host molecules like β-cyclodextrin. In these complexes, the –NH-CO-C6H5 aromatic side chain and part of the benzene ring of the salicylanilide are inserted into the cavity of the host molecule scispace.comresearchgate.net. Molecular docking simulations of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives have shown that these compounds can occupy the binding site of target proteins, such as PI3Kα, and engage with key binding residues.
For this compound, it is predicted that the trifluoromethoxy-substituted phenyl ring and the 2-hydroxyphenyl ring will orient themselves within the target's binding pocket to maximize favorable interactions. The flexibility of the amide bond allows the molecule to adopt various conformations, enabling it to fit optimally within the binding site. The orientation is likely to be governed by the need to position the key interacting groups, such as the hydroxyl and amide moieties, in proximity to complementary residues in the protein.
The binding of a ligand to its target is stabilized by a network of intermolecular interactions. For benzamide (B126) derivatives, these interactions are critical for their biological activity.
Hydrogen Bonds: The 2-hydroxy and the amide groups in this compound are potent hydrogen bond donors and acceptors. Crystal structure analyses of related benzamides reveal the formation of both intramolecular N—H⋯O hydrogen bonds and intermolecular O—H⋯O and C—H⋯O hydrogen bonds, which lead to the formation of supramolecular chains nih.gov. In a protein binding pocket, these groups are expected to form hydrogen bonds with amino acid residues like glutamine, glycine, and serine .
Pi-Stacking: The two aromatic rings in the molecule provide opportunities for π-stacking interactions with aromatic residues of the target protein, such as phenylalanine, tyrosine, and tryptophan. Studies on N-[4-(trifluoromethyl)phenyl]benzamide have shown that conformational changes in the crystal structure create favorable environments for aryl ring π-stacking nih.goviucr.org.
Hydrophobic Contacts: The trifluoromethoxy group is highly lipophilic and can significantly contribute to hydrophobic interactions within the binding pocket. The incorporation of a trifluoromethyl group is a known strategy to enhance the binding affinity of therapeutic compounds by favorably interacting with hydrophobic pockets in the target protein mdpi.com. The balance between hydrophobic and hydrogen bonding interactions is crucial for both protein folding and ligand binding nottingham.ac.uk.
Table 1: Key Intermolecular Interactions in Benzamide Derivatives
| Interaction Type | Interacting Groups in Ligand | Potential Interacting Residues in Protein | Reference |
| Hydrogen Bond | -OH, -NH, C=O | Gln, Gly, Ser, Asp, Arg, His, Tyr | nih.gov |
| Pi-Stacking | Phenyl rings | Phe, Tyr, Trp | nih.goviucr.org |
| Hydrophobic | -OCF3, Phenyl rings | Ala, Val, Leu, Ile, Met | mdpi.com |
Docking scores are used to estimate the binding affinity between a ligand and a target protein. These scores are calculated based on the intermolecular interactions and the conformational energy of the ligand. For a series of 2-Benzoylamino-N-phenyl-benzamide derivatives, docking studies revealed binding energies ranging from -6.5 to -8.3 Kcal/mol researchgate.net. In another study on benzamide derivatives, the least binding energy was found to be -8.90 kcal/mol with an inhibition constant of 301.49 nM .
The trifluoromethoxy group in this compound is expected to enhance its binding affinity due to its strong electron-withdrawing nature and lipophilicity mdpi.com. The introduction of fluorine-containing groups can improve the binding selectivity of drug candidates mdpi.com. It is important to note that while docking is a powerful tool for predicting binding poses, its accuracy in predicting binding affinity can be influenced by factors such as the treatment of solvent and the dynamic nature of the protein-ligand interaction mdpi.com.
Table 2: Docking Scores of Analogous Benzamide Derivatives
| Compound Class | Target | Binding Energy (Kcal/mol) | Reference |
| 2-Benzoylamino-N-phenyl-benzamides | Not Specified | -6.5 to -8.3 | researchgate.net |
| Benzamide appended by Pyrazolone | Novel Coronavirus (6LU7) | -8.90 |
Molecular Dynamics (MD) Simulations for Dynamic Ligand-Protein Interactions and Conformational Landscapes
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. This technique allows for the exploration of the conformational landscape of the ligand within the binding site and the assessment of the stability of the complex. MD simulations can reveal how the ligand and protein adapt to each other upon binding and can help in understanding the thermodynamic properties of the interaction researchgate.netnih.gov.
For a complex of this compound with a target protein, MD simulations would be instrumental in:
Assessing Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation time, the stability of the binding pose can be evaluated ekb.eg.
Analyzing Conformational Changes: MD simulations can capture the flexibility of the ligand and the protein, revealing different conformational states that may not be apparent from static docking studies researchgate.net.
Investigating Water-Mediated Interactions: The role of water molecules in mediating the interaction between the ligand and the protein can be explicitly studied, providing a more accurate picture of the binding event.
Calculating Binding Free Energies: Advanced techniques like free energy perturbation (FEP) can be used in conjunction with MD simulations to calculate the relative binding affinities of different ligands with higher accuracy than docking scores alone nottingham.ac.uk.
While specific MD simulation data for this compound is not available, studies on other protein-ligand complexes highlight the power of this technique in understanding the intricacies of molecular recognition polimi.itnih.gov.
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Insights
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. These calculations provide insights into the molecule's reactivity, stability, and spectroscopic properties.
HOMO-LUMO Energy Gaps: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key parameters in determining the electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the energy gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity researchgate.netnih.gov. For benzamide, the HOMO-LUMO energy gap has been calculated to be 5.611 eV iucr.org. For other imidazole derivatives, this gap was found to be around 4.4871 eV, indicating a high stability irjweb.com. DFT calculations on 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide have also been performed to understand its vibrational and electronic properties doi.orgresearchgate.net.
Molecular Electrostatic Potential (MEP) Mapping: MEP maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks dergipark.org.tr. The MEP map of a molecule similar to this compound would likely show negative potential (red/yellow regions) around the oxygen atoms of the hydroxyl, carbonyl, and trifluoromethoxy groups, indicating these as sites for electrophilic attack. The hydrogen atoms of the hydroxyl and amide groups would exhibit positive potential (blue regions), marking them as sites for nucleophilic attack. The electrostatic potential is crucial for understanding and predicting hydrogen bonding interactions researchgate.net.
Table 3: Calculated HOMO-LUMO Energy Gaps for Related Compounds
| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |
| Benzamide | DFT | - | - | 5.611 | iucr.org |
| Imidazole Derivative | B3LYP/6-311++ | -6.2967 | -1.8096 | 4.4871 | irjweb.com |
Prediction of Non-Linear Optical (NLO) Properties for Materials Science Applications
The investigation of non-linear optical (NLO) properties in organic molecules is a burgeoning field in materials science, with applications in optoelectronics and photonics. Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the NLO response of compounds like "this compound." The presence of a donor-π-acceptor framework within the molecule, potentially formed by the hydroxyl and trifluoromethoxy groups linked by the benzamide bridge, is a key indicator of possible NLO activity.
Computational studies on similar organic compounds have demonstrated that DFT calculations can reliably predict key NLO parameters. researchgate.netnih.gov For "this compound," a theoretical study would typically involve geometry optimization followed by the calculation of electronic properties such as dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). These parameters are crucial in quantifying the NLO response of a material. nih.govresearchgate.net The intramolecular charge transfer, a key factor for NLO activity, can be analyzed through the examination of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) distributions. mdpi.com
A hypothetical DFT study on "this compound" could yield the results presented in Table 1. Such a study would likely show a significant first-order hyperpolarizability value, suggesting its potential as a candidate for NLO materials. researchgate.netresearchgate.net
Table 1: Predicted Non-Linear Optical Properties
| Parameter | Predicted Value | Unit |
|---|---|---|
| Dipole Moment (μ) | 4.5 | Debye |
| Average Polarizability (α) | 35.1 x 10-24 | esu |
Note: The values presented in this table are hypothetical and serve as an illustration of the typical data generated from DFT calculations for predicting NLO properties.
In Silico ADMET Prediction and Pharmacokinetic Modeling for Theoretical Compound Assessment
In the early stages of drug discovery, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step to theoretically assess the pharmacokinetic profile of a compound. jonuns.com For "this compound," various computational models and software can be employed to predict its drug-likeness and potential liabilities. These predictions are based on the molecule's structural features and physicochemical properties. rsc.orgnih.gov
Key parameters evaluated in an in silico ADMET study include oral bioavailability, blood-brain barrier (BBB) penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. rsc.org Toxicity predictions, such as hepatotoxicity and mutagenicity, are also crucial components of this theoretical assessment. jonuns.com The results of such an analysis, as hypothetically presented in Table 2, would provide a preliminary understanding of the compound's potential behavior in a biological system.
Table 2: Predicted ADMET Properties
| Parameter | Predicted Value/Classification | Significance |
|---|---|---|
| Absorption | ||
| Human Intestinal Absorption | High | Good potential for oral absorption |
| Caco-2 Permeability | Moderate | Indicates moderate cell membrane penetration |
| Distribution | ||
| Blood-Brain Barrier (BBB) Penetration | Low | Likely to have minimal central nervous system effects |
| Plasma Protein Binding | High (>90%) | May have a longer duration of action |
| Metabolism | ||
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this pathway |
| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions via this pathway |
| Excretion | ||
| Renal Organic Cation Transporter 2 (OCT2) Substrate | No | Unlikely to be actively secreted by the kidneys |
| Toxicity | ||
| AMES Toxicity | Non-mutagenic | Low risk of carcinogenicity |
Note: The data in this table is for illustrative purposes and represents typical outputs from in silico ADMET prediction tools.
Virtual Screening Strategies for the Discovery of Novel Analogues
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov For "this compound," virtual screening could be employed to discover novel analogues with potentially improved activity or pharmacokinetic properties.
Two primary approaches to virtual screening are structure-based and ligand-based.
Structure-Based Virtual Screening (SBVS): If the three-dimensional structure of a biological target for "this compound" is known, SBVS can be used. This involves docking a library of compounds into the binding site of the target protein and scoring their potential interactions. nih.gov This method can identify novel scaffolds that fit the target's binding pocket.
Ligand-Based Virtual Screening (LBVS): In the absence of a known target structure, LBVS can be utilized. This approach uses the known active compound, "this compound," as a template to search for other molecules with similar properties. Techniques such as 2D similarity searching (based on chemical fingerprints) and 3D shape-based screening can be employed to identify analogues with a high probability of having similar biological activity.
The process of a virtual screening campaign is outlined in Table 3. This systematic approach allows for the efficient identification of promising hit compounds from vast chemical libraries for further experimental validation. chemrxiv.org
Table 3: Virtual Screening Workflow for Novel Analogues
| Step | Description | Tools and Techniques |
|---|---|---|
| 1. Library Preparation | A large database of chemical compounds is curated and prepared for screening. | Chemical databases (e.g., ZINC, ChemDiv), filtering for drug-like properties. |
| 2. Target/Ligand Preparation | The 3D structure of the target protein is prepared for docking (SBVS), or the structure of "this compound" is prepared as a query (LBVS). | Molecular modeling software (e.g., AutoDock, PyRx). nih.gov |
| 3. Screening | The compound library is computationally screened against the target or compared to the query ligand. | Docking algorithms, similarity search algorithms. |
| 4. Hit Selection and Filtering | The top-scoring compounds are selected and filtered based on various criteria (e.g., binding energy, structural diversity, ADMET properties). | Scoring functions, post-screening filters. |
Future Research Directions and Potential Preclinical/academic Applications
Exploration of Novel Biological Targets and Therapeutic Areas (strictly in vitro/cellular)
The salicylanilide (B1680751) core is prevalent in compounds with a wide array of biological effects, including anticancer and antibacterial properties. nih.govmdpi.com This suggests that 2-hydroxy-N-[4-(trifluoromethoxy)phenyl]benzamide could be screened against a variety of biological targets to uncover novel therapeutic potentials.
Initial patent filings have indicated that this compound may act as a specific inhibitor of the p21 protein, a crucial regulator of the cell cycle. chiralen.com Future in vitro studies could validate and expand upon this by investigating its effects on the p53, Bax, and p21-dependent pathways in colon cancer cell lines. nih.gov Furthermore, the well-established role of salicylanilides as inhibitors of signal transducers and activators of transcription 3 (STAT3) signaling presents another promising avenue. mdpi.com Cellular assays could be employed to determine if this compound can modulate STAT3 phosphorylation and subsequent downstream signaling cascades in cancer cell lines known to have overactive STAT3 pathways.
Given the broad-spectrum activity of salicylanilides, it would be prudent to screen this compound against a panel of cancer cell lines, including but not limited to glioblastoma. nih.gov Additionally, its potential as an antibacterial agent could be explored, particularly against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
An illustrative screening panel and the hypothetical corresponding in vitro activity are presented in Table 1.
| Potential Biological Target/Assay | Cell Line/System | Hypothetical In Vitro Endpoint | Potential Therapeutic Area |
|---|---|---|---|
| p21 Inhibition | HCT116 (p53+/+) | IC50 of p21-CDK4/6 interaction | Oncology |
| STAT3 Phosphorylation | U87 Glioblastoma Cells | Inhibition of IL-6 induced p-STAT3 | Oncology |
| Antibacterial Activity | MRSA (ATCC 43300) | Minimum Inhibitory Concentration (MIC) | Infectious Diseases |
| Tubulin Polymerization | Cell-free tubulin assay | IC50 of tubulin polymerization | Oncology |
Rational Design and Synthesis of Highly Potent and Selective Analogues of this compound
The development of analogues of this compound can be guided by established structure-activity relationships (SAR) within the salicylanilide class. nih.gov The trifluoromethoxy group on the phenyl ring is of particular interest, as fluorine substitution can significantly alter the lipophilicity and binding affinities of small molecules. mdpi.com
A systematic exploration of substitutions on both the salicylic (B10762653) acid and aniline (B41778) rings could lead to the identification of more potent and selective compounds. For instance, modifications to the hydroxyl and amide groups of the core structure could be explored to enhance target engagement. Furthermore, the synthesis of a focused library of derivatives with varying substituents on the aniline ring could provide valuable insights into the electronic and steric requirements for optimal activity.
Table 2 outlines a hypothetical set of analogues and the rationale for their design.
| Analogue Designation | Proposed Modification | Rationale for Design | Key SAR Question |
|---|---|---|---|
| A-1 | Replacement of -OCF3 with -CF3 | Investigate the impact of the oxygen linker on activity. | Is the trifluoromethoxy group essential for potency? |
| A-2 | Introduction of a chlorine atom at the 5-position of the salicylic ring. | Halogenation at this position is common in active salicylanilides. | Does halogenation enhance activity against specific targets? |
| A-3 | Methylation of the phenolic hydroxyl group. | Determine the importance of the hydroxyl group for target binding. | Is the hydroxyl group a key hydrogen bond donor? |
| A-4 | Variation of the substitution pattern on the aniline ring (ortho, meta). | Explore the optimal positioning of the trifluoromethoxy group. | How does substituent position affect conformational preference and binding? |
Development of this compound as a Molecular Probe for Biological Pathway Elucidation
Should this compound demonstrate high potency and selectivity for a particular biological target, it could be developed into a valuable molecular probe. Such probes are instrumental in dissecting complex biological pathways. To function as a probe, the parent compound would likely require modification to incorporate a reporter tag (e.g., a fluorescent dye or a biotin (B1667282) moiety) or a reactive group for covalent labeling of the target protein.
The design of such a probe would need to ensure that the appended group does not significantly disrupt the binding of the molecule to its target. This is often achieved by identifying a non-critical region of the molecule for modification, guided by SAR data. Once synthesized, these probes could be used in a variety of in vitro and cellular imaging experiments to visualize the localization of the target protein, track its movement within the cell, and identify its interaction partners.
Integration with High-Throughput Screening (HTS) and Cheminformatics for Compound Library Expansion
High-throughput screening (HTS) campaigns are a cornerstone of modern drug discovery, allowing for the rapid evaluation of large compound libraries. nih.govnih.gov While HTS of large, diverse libraries is one approach, a more targeted strategy would involve the creation of a focused library based on the this compound scaffold.
Cheminformatics tools would be indispensable in this endeavor. nih.govresearchgate.net By analyzing the structural features of the parent compound and other known active salicylanilides, computational models can be built to predict the activity of virtual compounds. These models can then be used to screen large virtual libraries and prioritize a smaller, more manageable set of compounds for synthesis and biological testing. This approach, which combines computational and experimental methods, can significantly accelerate the discovery of novel and potent analogues.
Advanced Biophysical Studies for Detailed Mechanistic Understanding
To gain a deeper understanding of how this compound interacts with its biological target(s) at a molecular level, a suite of advanced biophysical techniques could be employed. These methods provide critical information on binding affinity, kinetics, thermodynamics, and the structural basis of the interaction.
Surface Plasmon Resonance (SPR): This technique can be used to quantify the binding affinity and kinetics (association and dissociation rates) of the compound with its purified target protein in real-time and in a label-free manner. nih.govnih.govresearchgate.net
Isothermal Titration Calorimetry (ITC): ITC provides a complete thermodynamic profile of the binding interaction, including the change in enthalpy and entropy, which can offer insights into the forces driving the binding event.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to map the binding site of the compound on the target protein and to determine the solution structure of the protein-ligand complex. nih.govfarmaceut.orgnih.gov
X-ray Crystallography: If the protein-ligand complex can be crystallized, X-ray crystallography can provide a high-resolution, three-dimensional structure of the binding mode, which is invaluable for structure-based drug design.
An example of the type of data that could be generated from such biophysical studies is shown in Table 3.
| Biophysical Technique | Parameter Measured | Hypothetical Value | Interpretation |
|---|---|---|---|
| Surface Plasmon Resonance (SPR) | Equilibrium Dissociation Constant (KD) | 50 nM | Indicates a high-affinity interaction with the target protein. |
| Isothermal Titration Calorimetry (ITC) | Change in Enthalpy (ΔH) | -8.5 kcal/mol | Suggests that the binding is enthalpically driven. |
| NMR Spectroscopy | Chemical Shift Perturbations | Significant shifts in specific amino acid residues. | Identifies the putative binding site on the protein. |
| X-ray Crystallography | Co-crystal Structure Resolution | 2.1 Å | Provides a detailed atomic-level view of the binding interactions. |
Conclusion
Summary of Key Academic Findings on 2-hydroxy-N-[4-(trifluoromethoxy)phenyl]benzamide and its Related Analogues
Academic research on the specific compound This compound is primarily situated within the broader investigation of salicylanilides, a class of compounds recognized for a wide spectrum of biological activities. While dedicated peer-reviewed articles focusing solely on this molecule are limited, its chemical structure as a salicylanilide (B1680751) derivative provides a framework for understanding its potential therapeutic relevance. Salicylanilides, or 2-hydroxy-N-phenylbenzamides, have a long history in medicinal chemistry and are known to exhibit anticancer, antibacterial, antifungal, and antiviral properties. nih.govnih.govresearchgate.net
The key structural features of This compound —the salicylic (B10762653) acid and the 4-(trifluoromethoxy)aniline (B150132) moieties—are central to its predicted activity. The salicylanilide scaffold is a known pharmacophore, and the introduction of halogenated functional groups, such as the trifluoromethoxy group, is a common strategy in medicinal chemistry to enhance efficacy and modulate physicochemical properties.
Patent literature provides the most direct insight into the investigated applications of this compound. Notably, it has been cited in patents as a specific inhibitor of the p21 protein, suggesting its development as a therapeutic agent in oncology. chiralen.com Additionally, it has been mentioned in the context of creating analogues of the active metabolite of leflunomide (B1674699), a drug used in the treatment of rheumatoid arthritis, which points towards potential anti-inflammatory applications. chiralen.com
Analogues of this compound, particularly other halogenated salicylanilides, have been more extensively studied. Research on related molecules with trifluoromethyl groups has demonstrated their potential as antimicrobial and anticancer agents. These studies often highlight the role of the halogenated phenyl ring in the molecule's activity. For instance, various salicylanilide derivatives have been shown to induce autophagy in cancer cells, a mechanism that can lead to cell death in malignant tissues. nih.gov
In essence, while direct academic publications on This compound are not abundant, the existing research on the salicylanilide class and related analogues, combined with patent filings, strongly suggests its investigation as a potential therapeutic agent, particularly in the fields of oncology and anti-inflammatory treatments.
Identification of Current Research Gaps and Unanswered Questions
Several key unanswered questions remain:
Specific Biological Activity Spectrum: Beyond the general activities of salicylanilides, the precise spectrum of antimicrobial and anticancer activity for this specific compound has not been publicly detailed. For example, which specific cancer cell lines or microbial strains are most sensitive to this molecule?
Mechanism of Action: While the patents point to the inhibition of the p21 protein, the detailed molecular interactions and the downstream effects of this inhibition are not fully elucidated in academic literature. Furthermore, it is unclear if this is the sole mechanism of action or if the compound, like other salicylanilides, interacts with multiple cellular targets.
Structure-Activity Relationship (SAR): There is a lack of published SAR studies that specifically include This compound . Understanding how the trifluoromethoxy group at the 4-position of the aniline (B41778) ring influences activity compared to other substituents is crucial for rational drug design.
Pharmacokinetics and Metabolism: There is no publicly available data on the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. Such information is critical for assessing its potential as a viable drug candidate.
In Vivo Efficacy: Preclinical in vivo studies in animal models are essential to validate the in vitro findings and to understand the compound's efficacy and safety in a whole-organism context. Such studies for This compound have not been published.
The absence of this foundational data in the public academic record makes it challenging to fully assess the therapeutic potential of This compound and to place it within the broader context of salicylanilide research.
Future Prospects and Strategic Directions for Academic Inquiry and Lead Generation in Medicinal Chemistry
The existing data, primarily from patent literature and studies on analogous compounds, suggests several promising future prospects and strategic directions for the academic and medicinal chemistry communities regarding This compound and its derivatives.
Future Prospects:
Oncology: Given its patented role as a p21 inhibitor, this compound and its analogues represent a promising avenue for the development of novel anticancer agents. Further investigation into its efficacy against a broader range of cancer types, both as a standalone therapy and in combination with existing treatments, is warranted.
Anti-inflammatory and Autoimmune Diseases: The connection to leflunomide analogues suggests a potential role in treating inflammatory and autoimmune conditions. Research into its effects on immune cell signaling and inflammatory pathways could uncover new therapeutic applications.
Antimicrobial Agents: The general antimicrobial properties of salicylanilides indicate that this compound should be systematically evaluated against a wide array of bacterial and fungal pathogens, including drug-resistant strains.
Strategic Directions for Academic Inquiry:
Comprehensive Biological Profiling: A fundamental first step is the thorough in vitro evaluation of This compound against diverse panels of cancer cell lines and microbial species to map its activity spectrum.
Mechanism of Action Studies: In-depth molecular studies are needed to confirm and elaborate on its role as a p21 inhibitor. Additionally, target deconvolution studies could identify other potential cellular binding partners, which is common for the salicylanilide class.
Structure-Activity Relationship (SAR) Studies: A systematic synthesis and evaluation of analogues would be highly valuable. This could involve modifications to both the salicylic acid and the aniline rings to probe the importance of the hydroxyl, amide, and trifluoromethoxy groups for activity and selectivity.
Computational and Structural Biology: Molecular docking and crystallographic studies could provide insights into the binding mode of this compound with its protein targets, guiding the design of more potent and selective derivatives.
Lead Generation in Medicinal Chemistry:
Fragment-Based and Scaffold Hopping Approaches: The salicylanilide core of This compound can serve as a starting point for fragment-based drug discovery and scaffold hopping to identify novel chemotypes with similar biological activities but potentially improved properties.
Library Synthesis: The synthesis of a focused library of analogues with variations in the substitution pattern on both aromatic rings would be a key strategy for generating new leads with enhanced potency, selectivity, and improved pharmacokinetic profiles.
Targeted Drug Delivery: For anticancer applications, conjugating this molecule to targeting moieties (e.g., antibodies or peptides) that recognize tumor-specific antigens could enhance its efficacy and reduce off-target toxicity.
Q & A
Basic Research Questions
Q. What are the key safety considerations and mutagenicity risks when synthesizing 2-hydroxy-N-[4-(trifluoromethoxy)phenyl]benzamide?
- Methodological Answer : Prior to synthesis, conduct a hazard analysis for reagents (e.g., trifluoromethyl-containing intermediates, benzyloxy derivatives) and byproducts. Use Ames testing to assess mutagenicity, as anomeric amide derivatives may exhibit mutagenic properties. For example, structurally similar compounds (e.g., N-(benzyloxy)-4-(trifluoromethyl)benzamide) showed mutagenicity comparable to benzyl chloride, requiring ventilation and PPE during handling . Risk assessments should align with guidelines from Prudent Practices in the Laboratory (National Academies Press, 2011) .
Q. How can researchers optimize the synthesis of this compound under mild conditions?
- Methodological Answer : Use stepwise acylation and hydroxylation. For example:
- Step 1 : React 4-(trifluoromethoxy)aniline with benzoyl chloride derivatives in dichloromethane (DCM) with sodium carbonate as a base.
- Step 2 : Hydroxylate the intermediate via acid-catalyzed hydrolysis or oxidative methods (e.g., hydrogen peroxide). Monitor reaction progress via TLC or HPLC. Scale-up requires solvent optimization (e.g., acetonitrile for polar intermediates) and temperature control to avoid decomposition, as observed in similar trifluoromethylbenzamide syntheses .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in the biological activity data of this compound analogs?
- Methodological Answer :
- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., trifluoromethoxy vs. trifluoromethyl groups) on enzyme inhibition. For example, trifluoromethyl analogs showed enhanced lipophilicity and metabolic stability in antibacterial assays .
- Dose-Response Validation : Replicate conflicting studies using standardized assays (e.g., MIC for antimicrobial activity) with controlled purity (≥98% by HPLC) .
- Computational Modeling : Apply QSPR/QSAR models to predict binding affinities to targets like bacterial acps-pptase enzymes, which are critical for proliferation .
Q. How can researchers design a robust protocol for assessing the compound’s dual-target inhibition (e.g., enzymes and receptors)?
- Methodological Answer :
- Enzyme Assays : Use fluorescence polarization or calorimetry to measure inhibition constants (Ki) for targets like phosphatases or kinases. For example, PF-06465469 (a related benzamide) was optimized via piperidine-fluorine substitutions to enhance target engagement .
- Receptor Binding Studies : Employ radioligand displacement assays (e.g., using tritiated probes) for receptors linked to inflammatory pathways. Cross-validate with molecular docking simulations (e.g., AutoDock Vina) to identify critical binding residues .
Analytical and Computational Questions
Q. Which analytical techniques are critical for characterizing this compound and its metabolites?
- Methodological Answer :
- Structural Elucidation : Use -NMR (300–500 MHz) to confirm aromatic proton environments and -NMR for trifluoromethoxy group integrity .
- Metabolite Profiling : Apply LC-MS/MS with collision-induced dissociation (CID) to detect hydroxylated or glucuronidated metabolites. Reference fragmentation patterns from PubChem data .
Q. How can computational tools predict the compound’s pharmacokinetic properties?
- Methodological Answer :
- ADME Prediction : Use SwissADME or pkCSM to estimate bioavailability, blood-brain barrier permeability, and CYP450 interactions. Trifluoromethoxy groups may reduce metabolic clearance compared to methyl analogs .
- Quantum Chemical Calculations : Perform DFT (B3LYP/6-31G*) to optimize geometry and calculate electrostatic potential surfaces, aiding in solubility and reactivity predictions .
Experimental Design and Data Validation
Q. What steps ensure reproducibility in scaled-up synthesis of this compound?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring of intermediate formation.
- Quality-by-Design (QbD) : Optimize parameters (e.g., solvent polarity, catalyst loading) using factorial design experiments. For example, sodium pivalate improved yields in analogous benzamide syntheses .
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?
- Methodological Answer :
- Pharmacokinetic Bridging : Measure plasma protein binding and tissue distribution in animal models. For example, trifluoromethyl analogs showed reduced plasma half-life due to enhanced renal clearance .
- Metabolomic Profiling : Identify active metabolites via HRMS and compare in vitro IC50 values with in vivo efficacy thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
